molecular formula C13H16N2O3 B5010541 ethyl 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate

ethyl 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate

Cat. No. B5010541
M. Wt: 248.28 g/mol
InChI Key: CNMUPARWXWVKCR-UHFFFAOYSA-N
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Description

“Ethyl 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate” is a complex organic compound. It belongs to the class of compounds known as pyrazoles . Pyrazoles are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . They hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .


Synthesis Analysis

The synthesis of pyrazole derivatives like “this compound” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of pyrazoles, including “this compound”, is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms . The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, iodine catalyzes a cascade reaction between enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles . Another example is the phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines, which provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Future Directions

The future directions in the field of pyrazole derivatives involve the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds . There is a clear upward trend in the publication activity of the scientific community, which is expressed in the development of new synthetic methodologies . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .

properties

IUPAC Name

ethyl 5-hydroxy-3-methyl-5-phenyl-4H-pyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-18-12(16)15-13(17,9-10(2)14-15)11-7-5-4-6-8-11/h4-8,17H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMUPARWXWVKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(CC(=N1)C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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